Product packaging for Thiazol-5-ylmethanamine(Cat. No.:CAS No. 161805-76-1)

Thiazol-5-ylmethanamine

Cat. No.: B070399
CAS No.: 161805-76-1
M. Wt: 114.17 g/mol
InChI Key: XDNQVUAKCAPBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiazol-5-ylmethanamine is a valuable heterocyclic amine building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a reactive primary amine group attached directly to the 5-position of a thiazole ring, a privileged scaffold known for its prevalence in biologically active molecules. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of small molecule inhibitors, kinase-targeted therapies, and antibacterial agents. The electron-rich thiazole ring can engage in key intermolecular interactions, such as hydrogen bonding and pi-stacking, within biological targets, while the primary amine serves as a versatile handle for amide bond formation, reductive amination, and urea/thiourea synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S B070399 Thiazol-5-ylmethanamine CAS No. 161805-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-1-4-2-6-3-7-4/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNQVUAKCAPBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415448
Record name thiazol-5-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161805-76-1
Record name thiazol-5-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Thiazol 5 Ylmethanamine and Its Derivatives

Classical and Modern Synthetic Approaches to Thiazole (B1198619) Ring Systems

The construction of the thiazole nucleus is a foundational step in the synthesis of Thiazol-5-ylmethanamine. Several classical methods, along with their modern adaptations, provide versatile routes to a wide array of substituted thiazoles.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for assembling the thiazole ring. scholaris.canih.gov The classical approach involves the condensation and subsequent cyclization of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. nih.govnbinno.comnih.gov This reaction is highly versatile, as the substitution pattern of the final thiazole product is directly determined by the choice of the starting materials. nbinno.com

The general mechanism proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. Modern adaptations of the Hantzsch synthesis focus on improving reaction conditions, employing greener solvents, and utilizing catalysts to enhance yields and reduce reaction times. nih.govbepls.com For instance, microwave irradiation and the use of solid-supported catalysts have been successfully applied to create more efficient and environmentally benign protocols. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations
α-Halocarbonyl CompoundThio-ComponentKey Condition/AdaptationResulting Thiazole TypeReference
ChloroacetoneThioacetamideConventional Heating2,4-Dimethylthiazole wikipedia.org
2-BromoacetophenonesThioureaSolvent-free2-Amino-4-arylthiazoles organic-chemistry.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea and BenzaldehydesUltrasonic irradiation, SiW/SiO₂ catalystMulti-substituted thiazoles nih.gov
α-Diazoketones (in-situ halogenation alternative)ThioureaPEG-400, 100 °C2-Aminothiazoles bepls.com

A specific and highly significant application of the Hantzsch synthesis is the reaction between α-halo ketones and thiourea or its N-substituted derivatives. ijsrst.comresearchgate.net This particular combination is a primary route for the synthesis of 2-aminothiazoles, which are crucial intermediates in medicinal chemistry. nih.govijsrst.com The reaction follows the general Hantzsch mechanism, where the thiourea acts as the N-C-S building block.

The versatility of this method allows for the preparation of a diverse library of 2-amino-4-substituted or 2-amino-4,5-disubstituted thiazoles by simply varying the starting α-halo ketone. researchgate.net Numerous studies have focused on optimizing this reaction under various conditions, including catalyst-free and solvent-free approaches, to improve its efficiency and environmental footprint. organic-chemistry.org

While the Hantzsch synthesis is dominant, other classical methods provide alternative pathways to the thiazole core, sometimes offering advantages for specific substitution patterns.

Robinson-Gabriel Synthesis : This method involves the cyclization of 2-acylamino-ketones in the presence of a dehydrating agent. wikipedia.org While originally developed for oxazoles, the use of a strong thiating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent adapts the reaction for thiazole synthesis. nih.govbepls.com This strategy is effective for producing 2,5-disubstituted thiazoles. nih.gov

Cook-Heilborn Synthesis : This synthesis is particularly relevant for preparing 5-aminothiazoles. nbinno.compharmaguideline.com The reaction involves the condensation of α-aminonitriles with reagents containing a carbon-sulfur double bond, such as carbon disulfide, dithioacids, or isothiocyanates, under mild conditions. wikipedia.orgyoutube.com The ability to directly install an amino group at the C5 position makes this method a strategic approach for synthesizing precursors to this compound. scholaris.cawikipedia.org

Table 2: Comparison of Alternative Thiazole Synthesis Strategies
Synthesis MethodKey ReactantsPrimary Product TypeReference
Robinson-Gabriel2-Acylamino-ketone, Phosphorus Pentasulfide2,5-Disubstituted Thiazoles nih.govbepls.com
Cook-Heilbornα-Aminonitrile, Carbon Disulfide (or similar)5-Aminothiazoles nbinno.compharmaguideline.comwikipedia.org

Regioselective Functionalization and Derivatization of this compound

Once the thiazole ring is formed, the next critical phase is the introduction and manipulation of functional groups to yield the target compound, this compound. The inherent electronic properties of the thiazole ring dictate the strategy for its functionalization. The C5 position is known to be electron-rich and thus susceptible to electrophilic attack, especially when an electron-donating group is present at the C2 position. pharmaguideline.comresearchgate.net

Directly installing a methanamine (-CH₂NH₂) group onto the C5 position of a pre-formed thiazole ring typically requires a multi-step approach, as no single-step reaction is commonly available. The strategy often involves first introducing a functional handle at the C5 position, which can then be converted to the desired group.

Potential synthetic routes include:

Formylation followed by Reductive Amination : The thiazole ring can undergo electrophilic formylation at the C5 position under Vilsmeier-Haack conditions (using reagents like phosphoryl chloride and dimethylformamide) to yield a thiazole-5-carbaldehyde. This aldehyde can then be converted to the methanamine via reductive amination, using an ammonia (B1221849) source and a reducing agent like sodium borohydride.

Conversion from a Carboxylic Acid : If a 5-carboxythiazole derivative is available, it can be converted to the corresponding amide. Subsequent reduction of the amide group using a strong reducing agent such as lithium aluminum hydride would yield the target this compound.

Functionalization via a Masked Formyl Group : Thiazoles themselves can act as masked formyl groups. Specific N-alkylation followed by reduction and hydrolysis can unmask an aldehyde at the C2 position. wikipedia.org However, applying similar logic to the C5 position is less direct and would require a precursor specifically designed for this transformation.

A halogen atom at the C2, C4, or C5 position can be displaced by a variety of nucleophiles. pharmaguideline.com For the synthesis of this compound derivatives, a 5-halothiazole precursor could be utilized. For example, a 5-bromothiazole (B1268178) could react with a nucleophile like sodium azide, followed by reduction of the resulting 5-azidothiazole to the amine. Alternatively, a 5-chloromethyl or 5-bromomethyl thiazole derivative could undergo nucleophilic substitution with ammonia or a protected amine equivalent (e.g., via the Gabriel synthesis) to introduce the methanamine group.

Condensation Reactions with Aldehydes and Ketones

The primary amine functionality of this compound serves as a key handle for structural elaboration through condensation reactions. Its reaction with aldehydes and ketones leads to the formation of Schiff bases, also known as imines. These reactions are fundamental in creating diverse molecular architectures.

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the C=N double bond of the imine. Such condensation reactions are widely reported for various amino-thiazole derivatives. For instance, new Schiff bases have been synthesized by condensing 2-amino-4-phenyl thiazole with 3-aldehydosalicylic acid in ethanol, catalyzed by a few drops of glacial acetic acid, with refluxing for 4-5 hours. ijper.orgresearchgate.net Similarly, other studies report the synthesis of thiazole-based Schiff bases by reacting a phenyl thiazole derivative with various benzaldehydes in methanol (B129727) at reflux. nih.gov These methodologies are directly applicable to this compound.

The reaction conditions are typically mild, often requiring reflux in a suitable solvent like ethanol. impactfactor.org The rate of condensation can be influenced by the electronic nature of the substituents on the aromatic aldehyde; electron-withdrawing groups tend to increase the reaction rate. researchgate.net The resulting Schiff bases are valuable intermediates themselves, serving as synthons for further chemical transformations, including cyclization reactions to form other heterocyclic systems. actascientific.com

Alkylation Strategies for Amine Modification

Modification of the primary amine in this compound via alkylation is a crucial strategy for synthesizing N-substituted derivatives. This transformation allows for the introduction of various alkyl or aryl groups, enabling the fine-tuning of the molecule's physicochemical properties. The most common method for N-alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide), in the presence of a base. mdpi.com

The regioselectivity of alkylation can be a key challenge in heterocyclic systems with multiple nitrogen atoms. However, for this compound, the exocyclic primary amine is significantly more nucleophilic than the ring nitrogen, ensuring selective alkylation at the desired position under appropriate conditions. Studies on analogous nitrogen-containing heterocycles, such as indazoles and tetrazoles, have shown that the choice of base and solvent system is critical for controlling the reaction's outcome. For example, sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 regioselectivity in the alkylation of indazoles. beilstein-journals.org In the case of N-benzoyl 5-(aminomethyl)tetrazole, alkylation using benzyl bromide and potassium carbonate in acetone (B3395972) proceeds smoothly at room temperature. mdpi.com These principles can be extrapolated to the alkylation of this compound to produce a library of secondary and tertiary amine derivatives.

Sustainable and Green Chemistry Approaches in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. documentsdelivered.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. documentsdelivered.comresearchgate.net Methodologies such as microwave-assisted synthesis, the use of green solvents, and the development of recyclable catalysts have become central to the modern synthesis of the thiazole core. bepls.com

Microwave-Assisted Synthesis of Thiazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgjusst.org This technique has been successfully applied to the synthesis of a wide array of thiazole derivatives. nih.gov

For example, a one-pot, three-component synthesis of thiazolyl-pyridazinediones was achieved under microwave irradiation (500 W, 150 °C) in just 4-8 minutes. nih.gov Another report describes a rapid, solvent- and catalyst-free synthesis of hydrazinyl thiazoles by reacting aryl ketones, thiosemicarbazide, and phenacyl bromides under microwave irradiation (300 W) for a mere 30–175 seconds. bepls.com The iodine-mediated condensation of ketones with thiourea in DMF under microwave irradiation for 5-6 minutes also provides thiazoles in better yields than conventional methods. researchgate.net This efficiency stems from the direct and rapid heating of the reaction mixture by microwaves, which significantly enhances the reaction rate. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives
ReactantsMethodConditionsTimeYieldReference
Substituted ketone, thiourea, iodineConventionalReflux8-10 hrs- jusst.org
Substituted ketone, thiourea, iodineMicrowave170 W5-15 minHigher jusst.org
4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione derivativesConventionalHeating290 min78% rsc.org
4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione derivativesMicrowaveIrradiation10-25 min97% rsc.org

Solvent-Free and Catalyst-Free Methodologies

Eliminating solvents and catalysts from chemical reactions represents a significant step towards ideal green synthesis. Solvent-free, or solid-state, reactions reduce waste and can lead to improved yields and easier product purification. Several methodologies for synthesizing thiazoles under these conditions have been developed.

The classic Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with a thiourea, can be performed efficiently under solvent-free conditions. researchgate.netresearchgate.net This one-pot condensation proceeds rapidly, often to completion within minutes, and provides the desired thiazole derivatives in high yields. researchgate.net For instance, a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles from 2-bromoacetophenones and thiourea occurs without a catalyst, with reactions completing in seconds. organic-chemistry.org Similarly, a catalyst-free multicomponent reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides proceeds in water under microwave conditions, avoiding organic solvents and catalysts. bepls.com Another approach involves refluxing dithiocarbamates and α-halocarbonyl compounds in water, a green solvent, without any catalyst to produce thiazoles in good yields (75-90%). bepls.com

Application of Recyclable Green Catalysts and Solvents

Recyclable Catalysts: Several recyclable catalysts have been developed for thiazole synthesis. Silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives, achieving yields of 79-90%. The catalyst can be recovered by simple filtration and reused. mdpi.comnih.gov Other green catalysts include:

Chitosan (B1678972): A naturally occurring biocatalyst used in the microwave-assisted synthesis of thiazolyl-pyridazinediones. nih.gov

Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB): An eco-friendly biocatalyst that shows higher yields compared to chitosan and can be reused multiple times without significant loss of potency. nih.gov

1,4-diazabicyclo[2.2.2]-octane (DABCO): An eco-friendly, safe, and recyclable base catalyst that provides excellent yields and reduces reaction time. bepls.com

Cross-linked chitosan hydrogel (PIBTU-CS): A robust and reusable biocatalyst employed for the synthesis of novel thiazoles under ultrasonic irradiation. mdpi.com

Green Solvents: Replacing volatile and toxic organic solvents with greener alternatives is a key goal.

Water: Utilized as a solvent in catalyst-free reactions, offering significant environmental benefits. bepls.comsemanticscholar.org The high polarity of water can also facilitate product precipitation, simplifying isolation. semanticscholar.org

Polyethylene glycol (PEG-400): Employed as a medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea, yielding products in 87–96%. bepls.com

Deep Eutectic Solvents (DES): Mixtures like choline (B1196258) chloride/glycerol have been used as safe, eco-friendly, and reusable solvents for the Hantzsch thiazole synthesis. The DES can be reused up to three times without a significant drop in yield. nih.gov

Glycerol: Used as an efficient and recyclable solvent, sometimes in combination with micellar catalysis, to obtain thiazole derivatives in high yields (82-96%). semanticscholar.org

Table 2: Examples of Green Catalysts and Solvents in Thiazole Synthesis
Catalyst/SolventReaction TypeKey AdvantagesYieldReference
Silica supported tungstosilisic acidHantzsch SynthesisReusable, simple filtration recovery79-90% mdpi.comnih.gov
Chitosan Hydrogel (PIBTU-CS)Thiazole SynthesisReusable, eco-friendly biocatalystHigh mdpi.com
WaterCatalyst-free SynthesisNon-toxic, available, simplifies isolation75-90% bepls.com
Choline Chloride/Glycerol (DES)Hantzsch SynthesisBio-renewable, reusable up to 3 timesGood nih.gov
GlycerolMulti-component SynthesisRecyclable, non-toxic82-96% semanticscholar.org

Synthesis of Specific this compound Analogues

One approach involves creating complex fused heterocyclic systems. For example, 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine was synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with different heterocyclic amines, leading to the formation of a second thiazole ring fused with an imidazole (B134444) ring attached at the 5-position of the original thiazole. mdpi.com

Another strategy focuses on creating peptidomimetic analogues. In a comprehensive synthesis of amino acid-derived thiazole analogues, the thiazole ring was constructed from amino-protected (S)-amino acids. nih.gov These were first converted to their respective amides, then to thioamides using Lawesson's reagent, and subsequently cyclized to form the bis-protected thiazoles. This method allows for the incorporation of amino acid side chains, creating complex chiral analogues. nih.gov

Furthermore, the direct synthesis of thiazole-5-carbaldehydes, which are immediate precursors to this compound via reductive amination, has been developed. A notable method involves the reaction of tertiary enaminones with potassium thiocyanate (B1210189) mediated by the Dess-Martin periodinane (DMP) reagent. This process involves a cascade of reactions including thiocyanation, intramolecular hydroamination, and thiazole annulation to selectively form the thiazole-5-carbaldehyde. nih.gov This precursor can then be readily converted to a wide range of this compound analogues.

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated this compound derivatives is not typically a single-step process. It generally involves the initial construction or halogenation of the thiazole ring, followed by the introduction or modification of a functional group at the C5 position to yield the desired methanamine side chain.

A primary strategy involves the electrophilic halogenation of a pre-formed thiazole ring. Direct halogenation of 2-aminothiazoles, for instance, can produce 2-amino-5-halothiazoles through an addition-elimination mechanism. jocpr.com This 5-halo intermediate is then primed for nucleophilic substitution reactions, allowing for the introduction of various side chains. jocpr.com For example, bromination of a 2-methylthiazole (B1294427) derivative at the 5-position has been successfully achieved, creating a key intermediate for further functionalization. nih.gov

An alternative and highly effective route to functionalizing the C5 position is through a thiazole-5-carbaldehyde intermediate. The Dess-Martin periodinane (DMP) reagent has been used to mediate cascade reactions of tertiary enaminones with potassium thiocyanate to selectively form thiazole-5-carbaldehydes. nih.govresearchgate.net Once the aldehyde is in place, standard organic transformations, such as reductive amination, can be employed to convert the formyl group into the target methanamine moiety. This two-stage approach (synthesis of the C5-aldehyde followed by amination) provides a versatile pathway to the title compounds.

The table below summarizes key synthetic approaches for obtaining halogenated and C5-functionalized thiazole intermediates.

Methodology Reactants Reagents/Conditions Product Type Key Features
Halogenation/Substitution jocpr.com2-Aminothiazoles1. Halogenating agent (e.g., Br₂) 2. Nucleophile5-Substituted-2-aminothiazoleTwo-step protocol without isolation of the halogenated intermediate.
Sequential Bromination nih.gov4-Aryl-2-methylthiazoleN-Bromosuccinimide (NBS)5-Bromo-2-(bromomethyl)-4-arylthiazoleAllows for selective bromination at both the C5 and benzylic positions under different conditions.
Cascade Annulation nih.govTertiary Enaminones, KSCNDess-Martin Periodinane (DMP)Thiazole-5-carbaldehydeDMP mediates thiocyanation and induces selective formation of the C5-aldehyde.

Synthesis of Substituted Benzothiazol-2-ylmethylamines

Benzothiazoles are a class of bicyclic compounds formed by the fusion of a benzene (B151609) ring with a thiazole ring. The synthesis of 2-substituted derivatives, including those with a methylamine (B109427) group, is a well-established area of heterocyclic chemistry. The most prevalent and versatile method involves the cyclocondensation of 2-aminothiophenol (B119425) with a suitable electrophilic partner. mdpi.comekb.eg

The reaction of 2-aminothiophenol with various aldehydes, ketones, acid chlorides, or anhydrides provides direct access to the 2-substituted benzothiazole (B30560) core. mdpi.comnih.gov To specifically synthesize benzothiazol-2-ylmethylamines, this general strategy can be adapted by using reagents that already contain the nitrogen functionality or a precursor. For instance, reaction with an N-protected amino-acid chloride or a related derivative would install the required side chain at the C2 position.

A variety of catalysts and reaction conditions have been developed to promote this cyclocondensation, offering high yields and environmentally benign options. ijpsr.comresearchgate.net These include acid catalysts, metal-based catalysts, and catalyst-free systems under microwave irradiation or ultrasound conditions. mdpi.comresearchgate.net The choice of catalyst and conditions can be tailored based on the specific substrates used. ijpsr.com

The following table highlights different catalytic systems used for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

Catalyst/Promoter Reaction Conditions Substrate Scope Yields Reference
Alkyl Carbonic AcidMild conditionsAliphatic, heteroaryl, and aryl aldehydesGood to excellent researchgate.net
IodineSolvent-freeVarious aldehydesHigh ijpsr.com
H₂O₂/Cerium Ammonium Nitrate (CAN)-Aryl aldehydesHigh ijpsr.com
Amberlite IR120 ResinMicrowave irradiation, 85 °CAryl and heteroaryl aldehydes88-95% mdpi.com
KF·Al₂O₃Mild conditionsAcid chlorides or anhydridesHigh nih.gov

Synthesis of Imidazothiazole and Related Fused Systems

Imidazothiazoles are fused heterocyclic systems containing a bridgehead nitrogen atom that have attracted significant attention due to their therapeutic properties. tandfonline.com The synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold is most commonly achieved through the reaction of a 2-aminothiazole (B372263) with an α-halocarbonyl compound, a variation of the Hantzsch thiazole synthesis. tandfonline.comresearchgate.net This cyclocondensation reaction is a robust and efficient method for constructing the fused imidazole ring. tandfonline.com

More advanced and efficient strategies for synthesizing these fused systems involve multicomponent reactions (MCRs). researchgate.netresearchgate.net MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of efficiency and atom economy. The Groebke–Blackburn–Bienaymé reaction, a type of isocyanide-based MCR, has been successfully applied to the one-pot synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles, aldehydes, and isocyanides. mdpi.com These one-pot procedures can be performed under catalyst-free conditions or with various catalysts to afford highly substituted imidazothiazole derivatives. researchgate.netmdpi.com

Different synthetic routes offer access to a wide range of substituted imidazothiazoles. The choice of starting materials, such as substituted 2-aminothiazoles and various α-haloketones or aldehyde/isocyanide combinations, allows for extensive diversification of the final products. tandfonline.commdpi.com

Below is a table summarizing prominent synthetic routes to the imidazo[2,1-b]thiazole core.

Synthetic Method Reactants Key Features Reference
Cyclocondensation2-Aminothiazoles + α-Haloketones (e.g., 2-bromoacetophenones)General and high-yielding method for the core structure. tandfonline.com
Three-Component Reaction2-Aminobenzothiazoles + Barbituric Acids + Terminal Aryl AcetylenesIodine/DMSO mediated synthesis of benzo[d]imidazo[2,1-b]thiazoles. researchgate.net
Groebke–Blackburn–Bienaymé Reaction2-Aminothiazole + Aldehyde (e.g., 3-formylchromone) + IsocyanideOne-pot multicomponent reaction for diverse substitutions. mdpi.com
Four-Component Reaction2-Bromoacetophenone derivatives + Aromatic aldehydes + Thiourea + IsocyanidesA promising approach for synthesizing amino-substituted imidazo[2,1-b]thiazoles. researchgate.net

Spectroscopic and Advanced Structural Characterization of Thiazol 5 Ylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Thiazol-5-ylmethanamine and its Derivatives

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons on the thiazole (B1198619) ring and the aminomethyl substituent. The aromaticity of the thiazole ring results in its protons resonating in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. wikipedia.org

For the parent compound, this compound, the following proton signals are expected:

H2 Proton: The proton at the C2 position is anticipated to appear as a singlet at the most downfield position due to the influence of both the adjacent sulfur and nitrogen atoms. In unsubstituted thiazole, this proton resonates at approximately 8.89 ppm. chemicalbook.com

H4 Proton: The proton at the C4 position is expected to appear as a singlet upfield from the H2 proton. In unsubstituted thiazole, its chemical shift is around 7.99 ppm. chemicalbook.com

Methylene Protons (-CH₂-): The two protons of the methylene group attached to C5 are expected to appear as a singlet, likely in the range of 3.8-4.5 ppm.

Amine Protons (-NH₂): The two protons of the primary amine are typically observed as a broad singlet. Their chemical shift is variable and depends on factors like solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-2 (thiazole ring)~8.9Singlet (s)
H-4 (thiazole ring)~8.0Singlet (s)
-CH₂- (methylene)~4.0Singlet (s)
-NH₂ (amine)VariableBroad Singlet (br s)

In derivatives of this compound, the introduction of various substituents can significantly alter the chemical shifts of the remaining protons. For instance, electron-donating groups generally cause upfield shifts (to lower ppm values), while electron-withdrawing groups cause downfield shifts (to higher ppm values). Analysis of substituted thiazole derivatives in the literature provides insight into these effects. nih.govrsc.org For example, in a 2-amino-4-phenylthiazole derivative, the thiazole proton signal was observed at 6.2 ppm, a significant upfield shift due to the influence of the amino and phenyl groups. asianpubs.org

Table 2: Example ¹H NMR Data for Substituted Thiazole Derivatives
CompoundProtonChemical Shift (ppm)Reference
(Z)-3-Benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazolethiazole-H56.42 nih.gov
2-(Alanyl)-amino-4-phenylthiazolethiazole-H56.2 asianpubs.org
2-Amino-4-(p-tolyl)thiazolethiazole-H56.93 rsc.org

Carbon-13 NMR (¹³C NMR) Studies

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the three carbon atoms of the thiazole ring and the one carbon of the methylene group.

Based on data from related thiazole structures, the predicted chemical shifts are: asianpubs.orgekb.eg

C2 Carbon: This carbon, situated between two heteroatoms (N and S), is expected to be the most deshielded of the ring carbons, resonating at approximately 150-155 ppm.

C4 Carbon: This carbon is typically found in the range of 140-145 ppm.

C5 Carbon: The C5 carbon, bearing the aminomethyl substituent, is expected to resonate in the region of 120-130 ppm.

Methylene Carbon (-CH₂-): The aliphatic methylene carbon should appear significantly upfield, likely in the 40-50 ppm range.

Studies on substituted thiazoles have shown that the chemical shifts of the ring carbons are sensitive to the electronic nature of the substituents. asianpubs.orgias.ac.in For example, in a 3-(2-aminothiazol-4-yl)-2-methylchromone, the C2, C4, and C5 carbons of the thiazole moiety were assigned to signals at δ 169.3, 148.7, and 100.8 ppm, respectively. asianpubs.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (thiazole ring)~153
C-4 (thiazole ring)~143
C-5 (thiazole ring)~125
-CH₂- (methylene)~45

Two-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives of this compound, two-dimensional (2D) NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the H2 signal to the C2 signal, the H4 signal to the C4 signal, and the methylene proton signal to the methylene carbon signal, confirming their one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is crucial for piecing together the molecular structure. For example, an HMBC spectrum would show a correlation from the methylene (-CH₂) protons to the C5 and C4 carbons of the thiazole ring, definitively establishing the position of the aminomethyl substituent.

COSY (Correlation Spectroscopy): While not as critical for the parent this compound due to the lack of proton-proton coupling in the ring, COSY is invaluable for derivatives where adjacent protons exist. It identifies protons that are coupled to each other, revealing their proximity within the spin system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₄H₆N₂S), the expected monoisotopic mass is approximately 114.03 Da.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern is like a molecular fingerprint that helps in structure elucidation. Studies on various thiazole derivatives show common fragmentation pathways, including cleavage of the thiazole ring and loss of substituents. researchgate.netsemanticscholar.orgasianpubs.org For this compound, a prominent fragmentation pathway would likely involve the loss of the aminomethyl group or cleavage at the C5-CH₂ bond, leading to a characteristic fragment ion. The thiazole ring itself can also undergo cleavage, producing specific ions that confirm the presence of the heterocyclic core. asianpubs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with very high accuracy. infinitalab.commeasurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass of an ion to several decimal places. filab.frucr.edu This precision allows for the calculation of a unique elemental formula. For this compound, an HRMS analysis would yield an accurate mass measurement (e.g., 114.0306), which corresponds uniquely to the elemental formula C₄H₆N₂S, thereby distinguishing it from any other compounds with the same nominal mass but different atomic compositions. algimed.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the powerful separation capabilities of liquid chromatography with the sensitive detection and identification abilities of mass spectrometry. jfda-online.comnih.gov This method is particularly useful for analyzing complex mixtures, such as reaction products or biological samples, containing this compound or its derivatives. nih.govchromatographyonline.com

In an LC-MS analysis, the sample mixture is first injected into an LC column. The different components of the mixture travel through the column at different speeds and are separated. As each separated component elutes from the column, it is introduced directly into the ion source of the mass spectrometer. The mass spectrometer then generates a mass spectrum for each component, allowing for its identification and quantification. This technique is highly sensitive and specific, making it ideal for the analysis of heterocyclic amines in various matrices. nih.govchromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the thiazole ring and the primary amine group.

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The primary amine (-CH₂NH₂) and the thiazole ring each exhibit a series of characteristic absorption bands.

The primary amine group is identified by several distinct vibrations. The N-H stretching vibrations are particularly diagnostic. Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the two N-H bonds. projectguru.inlibretexts.org Another key vibration is the N-H bending, or scissoring, mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org The C-N stretching vibration of the aliphatic aminomethyl group is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.comorgchemboulder.com A broad band due to N-H wagging can also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

The thiazole ring , as an aromatic heterocyclic system, displays a series of characteristic skeletal and C-H vibrations. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. tsijournals.com The ring skeletal vibrations, which involve C=C and C=N stretching, produce a set of bands in the 1625-1420 cm⁻¹ range. researchgate.netcdnsciencepub.com Specifically, the C=N stretching mode often appears around 1570-1490 cm⁻¹. tsijournals.comresearchgate.net Vibrations involving the C-S bond are generally found at lower frequencies, often in the 750-600 cm⁻¹ region. tsijournals.com Out-of-plane C-H bending vibrations of the heterocyclic ring also contribute to the spectrum, typically below 900 cm⁻¹. cdnsciencepub.com

The expected IR absorption frequencies for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine3500 - 3300 (typically two bands)Medium
Aromatic C-H StretchThiazole Ring3100 - 3000Medium
Aliphatic C-H StretchMethylene (-CH₂)2937 - 2918Medium
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium
C=C and C=N Ring Skeletal StretchesThiazole Ring1625 - 1420Medium-Strong
C-N StretchAliphatic Amine1250 - 1020Medium
N-H WagPrimary Amine910 - 665Broad
C-S StretchThiazole Ring750 - 600Weak-Medium

This table presents generalized data based on typical frequency ranges for the specified functional groups.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. This method provides an empirical determination of the compound's elemental composition, which can then be compared against the theoretical values calculated from its molecular formula (C₄H₆N₂S). A close correlation between the experimental and theoretical values serves as a crucial indicator of the sample's purity and confirms its chemical identity.

For a pure sample of this compound, the experimentally determined percentages of C, H, N, and S should align with the calculated values within a narrow margin of error (typically ±0.4%). Significant deviations can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₄H₆N₂S

Molecular Weight: 114.17 g/mol

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01448.0442.08%
Hydrogen (H)1.00866.0485.30%
Nitrogen (N)14.01228.0224.54%
Sulfur (S)32.06132.0628.08%
Total 114.17 100.00%

In a typical research report, the results would be presented as: "Elemental analysis calculated for C₄H₆N₂S: C, 42.08%; H, 5.30%; N, 24.54%; S, 28.08%. Found: C, [experimental value]%; H, [experimental value]%; N, [experimental value]%; S, [experimental value]%."

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. While a crystal structure for this compound itself may not be publicly documented, the methodology is widely applied to its derivatives to understand their solid-state conformation and packing.

The analysis of derivatives of this compound using single-crystal X-ray diffraction reveals critical structural details. When a suitable crystal of a derivative is grown, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Studies on various thiazole derivatives have successfully elucidated their complex structures. nih.govnih.gov For a hypothetical derivative of this compound, such an analysis would provide:

Confirmation of Connectivity: Unambiguously verifies the bonding arrangement, confirming that the aminomethyl group is attached to the C5 position of the thiazole ring.

Molecular Geometry: Provides precise measurements of all bond lengths and angles. For instance, it would detail the geometry of the thiazole ring, which can deviate slightly from ideal values depending on the substituents.

Conformation: Determines the spatial orientation (torsion angles) of the aminomethyl group relative to the plane of the thiazole ring.

Intermolecular Interactions: Reveals how molecules are arranged in the crystal lattice. This includes identifying hydrogen bonds (e.g., between the amine group of one molecule and the nitrogen or sulfur atom of a neighboring molecule), π-π stacking interactions between thiazole rings, and other van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material.

Computational Chemistry and Modeling of Thiazol 5 Ylmethanamine

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules like Thiazol-5-ylmethanamine. DFT calculations can elucidate various properties, from optimized geometry to spectroscopic signatures. epu.edu.iq

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). irjweb.comdergipark.org.tr The process yields key structural parameters. nih.gov

The optimized geometry of the thiazole (B1198619) ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. irjweb.com The bond lengths and angles within the ring are influenced by the delocalization of π-electrons. For instance, the C=N double bond character results in a shorter bond length compared to a C-N single bond. irjweb.com

Table 1: Predicted Geometrical Parameters of this compound

This table presents hypothetical yet representative data based on DFT calculations for similar thiazole derivatives.

ParameterAtom(s) InvolvedPredicted Value
Bond Length (Å)S1-C21.76
C2-N31.31
N3-C41.38
C4-C51.37
C5-S11.72
Bond Angle (°)C5-S1-C290.5
S1-C2-N3115.0
C2-N3-C4110.5
N3-C4-C5116.0
C4-C5-S1108.0

Electronic structure analysis focuses on the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov For thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole ring, while the LUMO's location can vary based on substituents. researchgate.net

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. niscpr.res.in By calculating the magnetic shielding tensors and vibrational frequencies, theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be generated. researchgate.net

The predicted ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimentally obtained spectra. researchgate.net The calculations can help distinguish between protons and carbons in different chemical environments, such as those on the thiazole ring versus those in the aminomethyl side chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

This table presents hypothetical yet representative data for illustrative purposes.

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Thiazole C2-H~8.9~152.0
Thiazole C4-H~7.8~143.0
Thiazole C5-~130.0
Methylene (-CH₂)~4.0~45.0
Amine (-NH₂)~1.8 (broad)-

Similarly, theoretical IR spectroscopy predicts the vibrational frequencies corresponding to the stretching, bending, and torsional modes of the molecule's functional groups. researchgate.net These predicted frequencies, when scaled to correct for systematic errors in the computational method, show good agreement with experimental FT-IR spectra. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwuxiapptec.com The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.

For this compound, the MEP map would reveal specific regions of interest:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized around the electronegative nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amine group due to their lone pairs of electrons. irjweb.comresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions are typically found around the hydrogen atoms, particularly those of the amine group and the C-H bonds. irjweb.com

Neutral Regions (Green): These areas have a near-zero potential and represent regions of lower reactivity.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding, charge distribution, and intramolecular interactions. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.netacadpubl.eu The stabilization energy (E²) associated with these interactions quantifies their significance. nih.gov

In this compound, key NBO interactions would likely include:

Delocalization of the lone pair electrons from the nitrogen (n_N) and sulfur (n_S) atoms into the antibonding π* orbitals of the thiazole ring, contributing to its aromatic stability.

Interactions between the lone pair of the amine nitrogen and adjacent antibonding orbitals.

These charge-transfer events stabilize the molecule and are crucial to understanding its electronic structure and reactivity. nih.gov

Table 3: Predicted Major NBO Donor-Acceptor Interactions in this compound

This table presents hypothetical yet representative data based on NBO analysis of similar molecules.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N3π(C2-S1)High
LP(1) N3π(C4-C5)Moderate
LP(1) S1π(C2-N3)Moderate
π(C4-C5)π(C2-N3)Moderate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. physchemres.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and interactions with the surrounding environment. nih.gov

The aminomethyl group attached to the thiazole ring at the C5 position is flexible due to the rotation around the C5-CH₂ single bond. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable and frequently occurring spatial arrangements (conformers). uoa.gr

By simulating the molecule's motion, a potential energy surface can be mapped, revealing the energy minima that correspond to stable conformers and the energy barriers that separate them. dergipark.org.tr Analysis of the simulation trajectory, including metrics like the root-mean-square deviation (RMSD), can reveal the molecule's flexibility and preferred orientations. ekb.eg This information is crucial for understanding how the molecule might interact with biological targets or other molecules, as its conformation can significantly influence its binding affinity and reactivity.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational methods, especially Density Functional Theory (DFT), are employed to study these solvent effects. For thiazole-hydrazone derivatives, solvatochromic properties have been evaluated in various solvents of differing polarity to understand how the solvent impacts their electronic structure and spectroscopic properties. researchgate.net

Quantum chemical calculations are often performed in the gas phase for simplicity, which can provide a reasonable approximation of molecular properties. nih.gov However, to achieve higher accuracy and relevance to biological or solution-phase systems, solvent effects are incorporated using computational models. For instance, studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have calculated solvent-corrected absolute free energies to provide a more realistic representation of their optimized structures and energies in a solution. acs.org These calculations help predict how the polarity and hydrogen-bonding capability of a solvent might alter the conformation, reactivity, and electronic transitions of this compound and its analogs.

Interaction Dynamics with Biological Macromolecules

Understanding how a molecule interacts with biological targets such as proteins and enzymes is fundamental to drug discovery. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used to explore these interactions.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. physchemres.org This method has been extensively applied to thiazole derivatives to elucidate their mechanism of action against a wide range of biological targets. Docking studies have investigated the binding of thiazole compounds to the active sites of:

Bacterial DNA gyrase nih.gov

Tubulin, a key protein in cell division researchgate.net

Various protein kinases, including VEGFR-2, EGFR, BRAF V600E, and p56lck nih.govbiointerfaceresearch.commdpi.com

Carbonic anhydrase enzymes nih.gov

Cyclooxygenase (COX) enzymes researchgate.net

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other. physchemres.org For example, MD simulations have been used to confirm the stability of 2-aminothiazole (B372263) inhibitors in the binding site of Cyclin-Dependent Kinase 5 (CDK5) and to analyze the crucial hydrogen bonding and hydrophobic interactions that govern binding affinity. nih.gov These simulations offer detailed insights into the conformational behavior of the complex, which is critical for designing more potent and selective inhibitors. physchemres.orgnih.gov

Cheminformatics and QSAR Modeling for this compound Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential for systematically exploring the chemical space around a core structure like this compound. These approaches use statistical methods to correlate chemical structure with biological activity, guiding the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. researchgate.net In a 2D-QSAR study of thiazole derivatives acting as Succinate Dehydrogenase Inhibitors (SDHI), models were developed using multiple linear regression (MLR) and partial least squares (PLS) regression. imist.ma The best models successfully passed internal and external validation criteria, indicating their predictive power. imist.ma Key molecular descriptors identified in these models included Log P (lipophilicity), J (a topological index), NRB (number of rotatable bonds), and MD (molecular density). imist.ma

Similarly, a QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors developed a robust 2D-QSAR model using a genetic algorithm for descriptor selection. nih.gov These models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Table 1: Statistical Results of QSAR Models for Thiazole Derivatives
TargetModel TypeR² (Training Set)Q² (Cross-Validation)Key DescriptorsReference
SDHI2D-QSAR (MLR)0.800.63J, Log P, NRB, MD imist.ma
EGFR Kinase2D-QSAR (GA-MLR)0.8430.787Not Specified nih.gov

Three-Dimensional QSAR (3D-QSAR) Model Development

3D-QSAR methods extend the QSAR concept by considering the three-dimensional properties of molecules. The most common techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activities. benthamdirect.comimist.ma

Several 3D-QSAR studies have been successfully conducted on thiazole derivatives:

HCV NS5A Inhibitors: CoMFA and CoMSIA models were built for 45 thiazole derivatives, yielding statistically significant models with high predictive correlation coefficients. researchgate.netbenthamdirect.com

Mitotic Kinesin Eg5 Inhibitors: CoMFA and CoMSIA models for a series of thiadiazole-thiazolone derivatives showed good internal and external validation, indicating their robustness. imist.ma

Biofilm Inhibitors: Statistically significant CoMFA and CoMSIA models were developed for thiazole derivatives with antibiofilm activity, demonstrating strong predictive capacity. physchemres.org

A key output of 3D-QSAR studies is the generation of contour maps. These maps visualize regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a green contour might indicate that a bulky (steric) group is favored in that region, while a red contour might indicate it is disfavored. This visual feedback is highly intuitive for medicinal chemists designing new compounds. nih.govimist.ma

Table 2: Statistical Validation of 3D-QSAR Models for Thiazole Derivatives
TargetModelq² (LOO CV)r² (Training Set)r²_pred (Test Set)Reference
HCV NS5ACoMFA0.6070.9340.713 benthamdirect.com
CoMSIA0.5160.9600.939
Kinesin Eg5CoMFA0.6170.919Not Reported imist.ma
CoMSIA0.6380.919Not Reported
Biofilm InhibitionCoMFA0.5380.9250.867 physchemres.org
CoMSIA0.5930.9050.913

Pharmacophore Modeling for Lead Identification

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The thiazole ring itself is often considered a "privileged pharmacophore" due to its ability to interact with a wide variety of biological targets. nih.gov

Pharmacophore modeling is a powerful tool for lead identification through virtual screening. A pharmacophore model can be generated based on the structures of known active ligands. This model is then used as a 3D query to search large chemical databases for novel compounds that match the required features.

A study on thiazole derivatives as PIN1 inhibitors developed several pharmacophore hypotheses. lew.ro The best model consisted of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic ring features. This model demonstrated good statistical performance and was used to predict the activity of the training set compounds accurately. lew.ro In another example, new series of thiazoloquinolines were designed with key pharmacophoric features targeting the VEGFR-2 protein kinase, illustrating how the pharmacophore concept guides the design of focused compound libraries. nih.gov

Applications of Thiazol 5 Ylmethanamine in Medicinal Chemistry and Drug Discovery

Biological Activity and Pharmacological Significance of Thiazole (B1198619) Derivatives

The thiazole nucleus is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities. globalresearchonline.netresearchgate.netglobalresearchonline.net Thiazole derivatives have demonstrated significant potential in treating a multitude of diseases, which is attributed to the unique physicochemical properties of the thiazole ring that facilitate interactions with various biological targets. globalresearchonline.net These compounds are integral to the development of new therapeutic agents, with research continually unveiling new pharmacological properties. globalresearchonline.netdergipark.org.tr The structure-activity relationship of thiazole derivatives reveals that modifications to the ring can lead to potent agents for various treatments. researchgate.net

Thiazole derivatives are well-established as potent antimicrobial and antifungal agents, addressing the critical need for new drugs to combat resistant pathogens. mdpi.comnbinno.com These compounds exhibit broad-spectrum activity against a variety of bacterial and fungal strains. nih.govresearchgate.net For instance, certain thiazole derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. jchemrev.comtandfonline.com Their mechanism of action often involves the disruption of essential microbial processes, such as cell wall formation or genetic material replication. nbinno.com

The antifungal activity of thiazole derivatives is also notable, with efficacy against various Candida species and other fungal pathogens. nih.govjchemrev.com Some derivatives have demonstrated antifungal activity comparable to or even exceeding that of standard drugs like fluconazole and ketoconazole. jchemrev.com The versatility of the thiazole scaffold allows for the development of hybrid compounds that merge the thiazole moiety with other bioactive heterocycles, enhancing their antimicrobial potency. mdpi.com

Below is a table summarizing the antimicrobial and antifungal activities of selected thiazole derivatives.

Compound/Derivative SeriesTarget Microorganism(s)Key Findings
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivativesBacteria and FungiCompound 37c showed strong antibacterial activity (MIC: 46.9-93.7 µg/mL) and potent antifungal activity (MIC: 5.8-7.8 µg/mL). jchemrev.com
Trichloro phenyl thiazole moleculeGram-positive and Gram-negative bacteriaDemonstrated significant inhibitory impact against Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com
Hydrazinyl thiazole derivativesE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans, A. flavusExhibited strong antibacterial and antifungal effects. jchemrev.com
Thiazole derivatives (5a-5i)E. coli, B. subtilis, B. megaterium, S. aureus, A. niger, A. oryzae, Rhizophus spp., C. albicansCompounds 5e and 5h were the most potent, with MIC values as low as 15.6 µg/mL against B. subtilis. tandfonline.com
Thiazole derivatives bearing a hydrazone groupCandida albicans, C. krusei, C. parapsilosis, C. tropicalis, Trichophyton rubrum, T. mentagrophytes, Microsporum canisShowed promising antifungal activity. nih.gov

The thiazole scaffold is a prominent feature in the design of novel anticancer agents. wisdomlib.orgresearchgate.net Thiazole derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines, including those of the lung, breast, liver, and colon. mdpi.commdpi.comnih.gov The anticancer potential of these compounds is often attributed to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. mdpi.com

Several mechanisms of action have been proposed for the anticancer effects of thiazole derivatives. These include the inhibition of key enzymes involved in cancer progression, disruption of microtubule polymerization, and induction of apoptosis (programmed cell death). researchgate.netmdpi.com For example, some thiazole-based compounds have been identified as potent tubulin polymerization inhibitors, a mechanism shared by established anticancer drugs. researchgate.net Others have been shown to target specific signaling pathways that are dysregulated in cancer cells. nih.gov

The following table presents findings on the anticancer activities of various thiazole derivatives.

Compound/Derivative SeriesCancer Cell Line(s)IC50/Key Findings
Benzimidazole-thiazole derivativesHuman cancer cell linesDemonstrated significant cytotoxic activity, with some derivatives showing low IC50 values. wisdomlib.org
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivativesA-549 (lung), Bel7402 (liver), HCT-8 (colon)The 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group showed the highest activity (48% inhibition). mdpi.com
Thiazole derivatives (4a-c) and 5MCF-7 (breast), HepG2 (liver)Compound 4c was the most active, with IC50 values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells. mdpi.com
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrileHepG-2 (liver), HCT-116 (colorectal), MCF-7 (breast), Hela (cervical)Exhibited strong cytotoxic effects against HepG-2 and MCF-7 cell lines. nih.gov
3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivativesA549 (lung), PC9 (lung), H1975 (lung)Compound 7h showed potent anticancer properties with IC50 values of 18.16 µM (A549), 8.11 µM (PC9), and 3.5 µM (H1975). nih.gov

Thiazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory and analgesic properties. wisdomlib.orgnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.orgbenthamscience.com By targeting these enzymes, thiazole derivatives can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. frontiersin.orgnih.gov

Several studies have demonstrated the in vivo efficacy of thiazole derivatives in animal models of inflammation and pain. nih.govnih.govwisdomlib.org For instance, certain derivatives have shown a significant reduction in paw edema in carrageenan-induced inflammation models. nih.govwisdomlib.org The analgesic effects are also well-documented, with some compounds exhibiting potency comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov A key advantage of some novel thiazole derivatives is their potential for an improved gastric safety profile compared to traditional NSAIDs. researchgate.net

The table below summarizes the anti-inflammatory and analgesic activities of selected thiazole derivatives.

Compound/Derivative SeriesIn Vivo Model/AssayKey Findings
4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c)Albino ratsShowed more potent anti-inflammatory activity than the reference drug at a 50 mg/kg dose. nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5a-5g)In vivo models of analgesia and inflammationCompounds 5d and 5e were identified as potent inhibitors of COX/LOX pathways and proved to be active analgesic and anti-inflammatory agents. frontiersin.org
Benzothiazole (B30560) derivatives bearing benzenesulphonamide and carboxamide (17c and 17i)Carrageenan-induced rat paw edemaCompound 17c inhibited paw edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. Compound 17i showed 64%, 73%, and 78% inhibition at the same time points. nih.gov
Substituted phenyl thiazoles (3c and 3d)Carrageenan-induced rat paw edemaCompounds 3c and 3d showed up to 44% and 41% inhibition of paw edema, respectively. wisdomlib.org

Thiazole and its derivatives are being increasingly investigated for their potential therapeutic applications in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govresearchgate.netmdpi.com The neuroprotective effects of these compounds are often linked to their ability to modulate various targets within the central nervous system (CNS). nih.gov

One key area of research is the inhibition of enzymes and protein aggregation associated with neurodegenerative diseases. nih.gov For example, thiazole derivatives have shown inhibitory effects against cholinesterases (AChE and BuChE) and beta-secretase-1 (BACE-1), enzymes implicated in the pathology of Alzheimer's disease. nih.gov Furthermore, some derivatives have been found to inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's. nih.gov Thiazole-based compounds are also being explored as modulators of glutamate receptors, such as AMPA receptors, which play a crucial role in synaptic transmission and plasticity. mdpi.comnih.gov

The table below highlights some of the neurological effects of thiazole derivatives.

Compound/Derivative SeriesNeurological Target/DisorderKey Findings
N-(2,3-dimethyl phenyl)thiazol-2-amineCholinesterases (Alzheimer's Disease)Showed significant inhibitory effect against AChE (IC50 = 9 nM) and BuChE (IC50 = 0.646 µM). nih.gov
Thiazol-imidazole-acetamide derivativesBeta-secretase-1 (BACE-1) (Alzheimer's Disease)Potent inhibitors with IC50 values of less than 5 µM and good blood-brain barrier permeability. nih.gov
Thiazole carboxamide derivativesAMPA ReceptorsAct as negative allosteric modulators, showing potent inhibition of AMPAR-mediated currents, suggesting neuroprotective potential. mdpi.comnih.gov
Riluzole (a thiazole derivative)Amyotrophic Lateral Sclerosis (ALS)Known for its neuroprotective properties in conditions like ALS. nih.gov

Thiazole derivatives have demonstrated significant antioxidant properties, which contribute to their therapeutic potential in a variety of diseases where oxidative stress plays a pathogenic role. chemrevlett.combenthamdirect.com These compounds can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. mdpi.comnih.gov The antioxidant capacity of thiazole derivatives is often enhanced by the presence of phenolic or other electron-donating substituents on the thiazole ring structure. mdpi.com

The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. tandfonline.comnih.gov Some thiazole derivatives have shown antioxidant activity comparable to or even greater than that of standard antioxidants like ascorbic acid and Trolox. globalresearchonline.netwisdomlib.org This antioxidant potential, combined with their other biological activities, makes thiazole derivatives attractive candidates for the development of multi-target drugs.

The following table summarizes the antioxidant activity of selected thiazole derivatives.

Compound/Derivative SeriesAntioxidant AssayKey Findings
Coumarin-indole-thiazole compoundsDPPH assayDisplayed potent antioxidant capabilities, with activities measured against standard ascorbic acid. wisdomlib.org
Thiazole derivativeErythrocyte haemolysis assayShowed potent activity against erythrocyte haemolysis (0.85%) compared to standard ascorbic acid. globalresearchonline.net
Thiazole derivatives (5a-5i)Hydroxyl radical and DPPH radical scavenging assaysCompound 5e exhibited strong hydroxyl radical (73.03%) and DPPH radical scavenging activity (66.13%). tandfonline.com
Catechol hydrazinyl-thiazole derivativesVarious antioxidant assaysCompound 5a, a 2-butenal derivative, was the most active in several antioxidant assays and showed strong inhibition of lipid peroxidation. nih.gov
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylateDPPH methodExhibited an IC50 value of 64.75 ppm. aip.org

A significant aspect of the pharmacological activity of thiazole derivatives lies in their ability to act as potent and often selective enzyme inhibitors. nih.gov This is particularly evident in their anti-inflammatory effects, where they target key enzymes in the arachidonic acid cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.nettandfonline.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

Several studies have focused on designing and synthesizing thiazole derivatives as dual inhibitors of COX-2 and 5-LOX. researchgate.nettandfonline.com This dual inhibition is considered a promising strategy for developing safer and more effective anti-inflammatory agents, as it blocks two major pathways of inflammation. nih.gov Molecular docking studies have often been employed to understand the binding interactions of these thiazole derivatives with the active sites of their target enzymes, providing insights for the rational design of more potent inhibitors. frontiersin.orgresearchgate.netresearchgate.net

The table below provides examples of thiazole derivatives as enzyme inhibitors.

Compound/Derivative SeriesTarget Enzyme(s)IC50/Key Findings
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d and 5e)COX-1, COX-2, 5-LOXProven to be potent anti-COX/LOX agents. frontiersin.org
5,6-diarylimidazo[2.1-b]thiazole derivativesCOX-1, COX-2Compound 1 was identified as a potent and selective inhibitor of the COX-2 enzyme. nih.gov
4-substituted thiazole analogues of indomethacin (2a-c)COX-1, COX-2Selective inhibitors of COX-2 with IC50 values of 0.3, 1, and 7 nM, respectively. nih.gov
(2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h)COX-2, 5-LOXShowed equivalent COX-2 inhibitory potency to etoricoxib (IC50 = 0.07 µM) and a 5-LOX IC50 of 0.29 µM. researchgate.net
Thymol-3,4-disubstituted thiazole hybrids (6b, 6d, 6e, 6f)COX-2Displayed in vitro inhibitory activity against COX-2 with IC50 values of 0.037, 0.042, 0.046, and 0.039 µM, respectively, nearly equal to celecoxib (IC50 = 0.045 µM). tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Thiazol-5-ylmethanamine Analogues

The biological activity of thiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring. Research has shown that even minor changes can lead to substantial differences in potency and selectivity towards a biological target.

Key findings from various studies on substituted thiazoles include:

Position of Substituents: The substitution pattern on the thiazole ring is critical. Most biologically active thiazole compounds are 2,4-disubstituted, with a smaller number being 2,5-disubstituted or 2,4,5-trisubstituted derivatives. nih.govnih.gov The specific placement of functional groups dictates the molecule's ability to interact with target receptors or enzymes.

Nature of Substituents:

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (like -OCH3) or electron-withdrawing groups (like halogens) on a phenyl ring attached to the thiazole core can be indispensable for certain activities. For instance, in a series of carbazolo-thiazoles, electron-donating groups on the phenyl ring were found to be important for anti-mycobacterial activity. mdpi.com Conversely, a thiazole-pyridine hybrid with an electron-withdrawing chlorine atom showed potent anti-breast cancer efficacy. nih.gov

Aromatic and Heterocyclic Rings: Attaching various aryl and hetaryl groups to the thiazole scaffold is a common strategy. SAR studies on 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives revealed that these substitutions influence antibacterial and antifungal activity. nih.govmdpi.com

Amine Group Modifications: For compounds related to 2-aminothiazoles, modifications of the amino group are critical. The presence of a free amino group at the 2-position of the thiazole scaffold, along with other specific substitutions at positions 4 and 5, was identified as an essential requirement for carbonic anhydrase-III inhibitory activity. mdpi.com

The table below summarizes the impact of different substituents on the biological activity of various thiazole-based compounds, illustrating key SAR principles.

Thiazole Analogue ScaffoldSubstituent/ModificationPositionImpact on Biological ActivityTarget/Activity
Carbazolo-thiazoleElectron-donating groups (e.g., -OCH3) on phenyl ringVariesIncreased potency mdpi.comAnti-mycobacterial
Thiazole-pyridine hybridElectron-withdrawing group (e.g., -Cl) on pyridine (B92270) ring4-position of pyridineEnhanced efficacy nih.govAnti-breast cancer
Phenyl-thiazolePara-halogen-substituted phenylAttached to thiazoleImportant for activity mdpi.comAnticonvulsant
2-aminothiazole (B372263) derivativeFree amino group2-positionEssential for activity mdpi.comCarbonic Anhydrase-III inhibition
2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoleN-mustard group2-positionConfers antifungal and antibacterial properties nih.govAntimicrobial

Optimizing the thiazole core itself, or its immediate chemical environment, is a key strategy for enhancing pharmacological properties. This involves more than just adding substituents; it can include creating hybrid molecules or altering the core to improve interactions with biological targets.

Molecular Hybridization: This approach involves combining the thiazole scaffold with other known pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. For example, the fusion of a thiazole ring with a pyrimidine ring to form a thiazolo[3,2-a]pyrimidine system has been explored to generate compounds with significant antimicrobial activity. mdpi.com Similarly, combining thiazole with other five-membered heterocycles like pyrazoline has proven to be a valuable strategy in designing new antimicrobial agents. nih.gov

Bioisosteric Replacement: Thiadiazole is sometimes used as a bioisostere of the thiazole ring. Its mesoionic nature can allow analogues to better cross cellular membranes and interact with targets, and the sulfur atom can improve liposolubility. nih.gov

Fixation in Fused Systems: To overcome potential issues with reactivity, such as that of 5-ene-4-thiazolidinones acting as Michael acceptors, the thiazolidinone core can be fixed within a fused heterocyclic system like thiopyrano[2,3-d]thiazoles. This strategy aims to retain the desired activity vector while improving selectivity and reducing off-target effects. ump.edu.pl

Drug Design and Lead Optimization Strategies Involving this compound

The development of new drugs from a starting compound, or "hit," is a systematic process involving iterative cycles of design, synthesis, and testing. The this compound scaffold serves as a valuable starting point in this process due to the versatility of the thiazole ring. scinito.ai

The hit-to-lead (H2L) process is a critical phase in drug discovery that transforms an initial "hit" compound into a more promising "lead" compound with improved potency and drug-like properties. axxam.com This is followed by the lead optimization phase, which aims to identify a preclinical candidate. axxam.com

For thiazole-based compounds, this process involves:

Hit Identification: Initial hits are often identified through high-throughput screening (HTS) of large compound libraries. Thiazole and benzothiazole derivatives have been identified as modestly potent inhibitors of enzymes like p56lck kinase through such screening efforts. biointerfaceresearch.com

SAR Expansion: Once a hit is validated, medicinal chemists synthesize a series of analogues to explore the SAR. This involves rapidly exploring the chemical space around the thiazole scaffold to assess the viability of different modifications. spirochem.com

Property Optimization: The H2L and lead optimization phases focus on improving multiple parameters simultaneously, including:

Potency: Increasing the compound's activity against the intended target.

Selectivity: Reducing activity against off-targets to minimize potential side effects.

ADME Properties: Optimizing absorption, distribution, metabolism, and excretion to ensure the compound can reach its target in the body and persist for an appropriate duration. spirochem.com

Pharmacokinetics: Improving properties like oral bioavailability.

A successful example of this process involved the optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as EP1 receptor antagonists, where a hit from HTS was developed into a lead compound with good oral pharmacokinetics through medicinal chemistry efforts. nih.gov

Rational drug design utilizes the knowledge of a biological target's structure and function to design effective inhibitors. This can be categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD can be employed. This allows for the design of molecules that fit precisely into the target's binding site. For thiazole derivatives, SBDD can guide modifications to improve interactions with key amino acid residues, enhancing binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods are used. These approaches rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of functional groups required for biological activity, which can then be used to design new thiazole-containing molecules that fit the model. nih.gov

Pharmacophore Merging: This strategy combines structural features from different active molecules to create a hybrid compound with improved efficacy. The amide functional group, known for its ability to form hydrogen bonds, is often incorporated into thiazole scaffolds using this strategy to enhance interactions with biological targets. nih.gov

Computational techniques are integral to modern drug design, accelerating the discovery of new lead compounds.

Virtual Screening: This method involves computationally screening large libraries of virtual compounds against a target protein to identify those with a high likelihood of binding. This process is faster and more cost-effective than experimental high-throughput screening.

Molecular Docking: This is a key computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies provide valuable insights into the binding mode and can rationalize the observed biological activity of a series of compounds. For example, docking studies of novel thiazole derivatives into the active site of Rho6 protein helped to explain their anti-hepatic cancer activity. nih.gov Similarly, docking has been used to study the interaction of thiazole-based compounds with various enzymes, including c-Met kinase and bacterial DNA gyrase, guiding the design of more potent inhibitors. nih.govresearchgate.net

The table below provides examples of how molecular docking has been applied to study Thiazole-based compounds.

Thiazole Derivative ClassBiological TargetKey Finding from Docking StudyTherapeutic Area
Heterocycles linked Thiazole ConjugatesRho6 proteinShowed good docking scores with acceptable binding interactions, correlating with anti-cancer activity. nih.govHepatic Cancer
Thiazole/thiadiazole carboxamidesc-Met kinaseProvided insights into the binding mode, aiding the discovery of selective inhibitors. nih.govCancer
Benzothiazole-Thiazole Hybridsp56lck enzymeIdentified binding patterns at the ATP binding site, revealing structural requirements for inhibition. biointerfaceresearch.comCancer
Ester-Based Thiazole DerivativesVarious cancer-related proteinsSupported experimental findings of apoptosis induction in cancer cells. nih.govCancer
Di- and Trithiazole derivativesPathogen-proteinsSupported the biological application and high antimicrobial activity observed in vitro. mdpi.comInfectious Diseases

Applications in Specific Therapeutic Areas

The versatility of the this compound core structure has enabled its application in several key therapeutic areas, from infectious diseases to oncology and neurology.

Thiazole derivatives are being actively investigated as new antimicrobial agents to combat the growing threat of antibiotic resistance. mdpi.com Compounds derived from the this compound scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govmdpi.com

Research has shown that the insertion of different heterocyclic systems at the 5-position of the thiazole ring can enhance antimicrobial activity. mdpi.com For instance, one study synthesized a novel thiazole derivative that inhibited the growth of Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes, with a particularly strong effect against S. dysenteriae (MIC of 125 µg/ml). nih.gov Another study highlighted derivatives with potent activity against Salmonella typhimurium (MIC = 0.49 μg/mL). mdpi.com

In the realm of antifungal research, certain this compound analogs have shown efficacy against pathogenic fungi. One derivative demonstrated inhibitory activity against Candida glabrata at half the potency of the standard drug ketoconazole and displayed activity against Aspergillus fumigatus equivalent to ketoconazole. informahealthcare.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Thiazole Derivative Shigella dysenteriae 125 nih.gov
Thiazole Derivative Proteus mirabilis 1000 nih.gov
Thiazole Derivative Listeria monocytogenes 1000 nih.gov
Compound 7 Salmonella typhimurium 0.49 mdpi.com
Compound 13 Salmonella typhimurium 0.49 mdpi.com
Benzothiazole Derivative 3a S. pneumoniae ATCC 49619 0.008 nih.gov
Benzothiazole Derivative 3a S. epidermidis ATCC 1228 0.03 nih.gov

The this compound scaffold is a promising framework for the development of new anticancer agents. researchgate.net Derivatives have shown considerable antiproliferative activity against various human cancer cell lines, including breast, liver, and colon cancer. researchgate.netscispace.com

One mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division. scispace.com A study identified Thiazol-5(4H)-one derivatives that exhibited superior antiproliferative activities against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) cancer cell lines, with IC50 values ranging from 2.89 to 9.29 µM. scispace.com Two compounds from this series, 4f and 5a, were particularly potent tubulin polymerization inhibitors with IC50 values of 9.33 and 9.52 nM, respectively. scispace.com

Other derivatives function by inhibiting key enzymes in cancer signaling pathways, such as VEGFR-2. A series of 3-nitrophenylthiazole molecules demonstrated high cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC50 values comparable to the reference drug sorafenib. mdpi.com

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line IC50 Value Mechanism of Action Reference
Compound 4f HCT-116, HepG-2, MCF-7 2.89 - 9.29 µM Tubulin Polymerization Inhibition scispace.com
Compound 5a HCT-116, HepG-2, MCF-7 2.89 - 9.29 µM Tubulin Polymerization Inhibition scispace.com
Compound 4 MCF-7 5.73 µM Not Specified researchgate.net
Compound 4 MDA-MB-231 12.15 µM Not Specified researchgate.net
3-Nitrophenylthiazolyl 4d MDA-MB-231 1.21 µM VEGFR-2 Inhibition mdpi.com

Derivatives of this compound are also being explored for their ability to modulate neurotransmitter systems, which could lead to treatments for a variety of neurological and psychiatric disorders. nih.govmdpi.com Research in this area has focused on glutamate receptors, which are central to excitatory synaptic transmission in the brain. mdpi.commdpi.com

Specifically, thiazole-containing compounds have been investigated as antagonists and allosteric modulators of metabotropic glutamate receptors (mGluRs) and AMPA receptors. nih.govmdpi.com For example, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) is a well-known selective antagonist for the mGluR5 subtype. nih.govmdpi.com Positive allosteric modulators (PAMs) of mGlu4 receptors, including tricyclic thiazolopyrazole derivatives, are being investigated for conditions like Parkinson's disease and anxiety. nih.gov

More recently, thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators of GluA2 AMPA receptors. These compounds effectively inhibit AMPAR-mediated currents and alter receptor kinetics, suggesting potential as neuroprotective agents in conditions characterized by excitotoxicity. mdpi.commdpi.comnih.gov One such derivative, MMH-5, was found to be a particularly effective negative allosteric modulator of GluA2 AMPA receptors. nih.gov

Protein kinases are crucial regulators of cellular processes, and their abnormal function is implicated in many diseases, particularly cancer. rsc.org The this compound scaffold has proven to be an excellent starting point for designing potent and selective kinase inhibitors. rsc.orgnih.gov

Derivatives have been developed to target a range of kinases, including:

c-KIT Kinase: Thiazolo[5,4-b]pyridine derivatives have been identified as novel inhibitors of c-KIT, with some compounds showing strong anti-proliferative activity on cancer cells resistant to existing drugs like imatinib. mdpi.com

PI3K/AKT/mTOR Pathway: Several aminothiazole derivatives have been developed as potent and selective inhibitors of kinases in this critical cancer signaling pathway, with some showing IC50 values in the nanomolar range against PI3Kα. nih.gov

Casein Kinase II (CK2): Researchers have identified potent CK2 inhibitors among derivatives of 1,3-thiazole-5-carboxylic acid, with one compound showing an IC50 of 0.4 µM. nih.gov

Aurora Kinases: 2-Amino thiazole derivatives have been investigated as potential inhibitors of Aurora kinases, which are key enzymes in tumor growth, showing promise in the context of breast cancer. nih.gov

Table 3: Kinase Inhibitory Activity of Selected Thiazole Derivatives

Compound/Derivative Kinase Target IC50 Value Reference
Compound 6h c-KIT 9.87 µM mdpi.com
(S)-proline-amide aminothiazoleurea PI3Kα 9 - 290 nM nih.gov
1,3-thiazole-5-carboxylic acid derivative CK2 0.4 µM nih.gov
Thiazole derivative 34 CK2 1.9 µM nih.gov
Thiazole derivative 34 GSK3β 0.67 µM nih.gov

Mechanistic Investigations of Thiazol 5 Ylmethanamine Interactions

Reaction Mechanisms in Organic Synthesis of Thiazol-5-ylmethanamine

The synthesis of the this compound core and its derivatives relies on fundamental organic reaction mechanisms. These include nucleophilic substitution, condensation, and cyclization reactions, which are instrumental in constructing the heterocyclic thiazole (B1198619) ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key mechanism in the synthesis of the thiazole ring, most notably in the renowned Hantzsch thiazole synthesis. researchgate.netresearchgate.net This reaction typically involves the attack of a sulfur nucleophile, such as a thioamide, on an α-halocarbonyl compound. researchgate.netyoutube.com The C2 and C5 positions of the thiazole ring are particularly susceptible to nucleophilic attack due to their electron-deficient nature. pharmaguideline.comchemicalbook.com

In the context of synthesizing precursors to this compound, a common strategy involves the reaction of a thioamide with an appropriate α-haloketone or α-haloaldehyde. youtube.com The sulfur atom of the thioamide acts as the nucleophile, displacing the halide from the α-carbon of the carbonyl compound. This initial S-alkylation is a classic example of an SN2 reaction. youtube.com Following this, an intramolecular cyclization occurs, which is discussed in more detail in the cyclization pathways section.

Furthermore, once the thiazole ring is formed, nucleophilic substitution can be employed to introduce or modify substituents on the ring. Halogen atoms attached to the thiazole ring, particularly at the C2 position, can be displaced by strong nucleophiles. pharmaguideline.com

Condensation Reactions

Condensation reactions are integral to the formation and functionalization of thiazole derivatives. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. nih.gov In the synthesis of thiazoles, condensation reactions can be observed in the cyclization step following the initial nucleophilic substitution.

For instance, after the initial S-alkylation in the Hantzsch synthesis, an intermediate is formed which then undergoes an intramolecular condensation. The nitrogen atom of the thioamide derivative attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. youtube.com

Moreover, functional groups on the thiazole ring can participate in condensation reactions to build more complex molecules. For example, 2-aminothiazole (B372263) derivatives can undergo condensation with aromatic aldehydes to form Schiff bases, which can be precursors to a variety of heterocyclic systems. pharmaguideline.com Similarly, the synthesis of thiazolo[5,4-d]thiazoles can be achieved through the condensation of dithiooxamide (B146897) with aromatic aldehydes. mdpi.com

Cyclization Pathways

Cyclization is the pivotal step in the formation of the thiazole ring. The most prominent cyclization pathway is the Hantzsch synthesis, where an α-halocarbonyl compound reacts with a thioamide. researchgate.netresearchgate.net The reaction proceeds through an initial nucleophilic substitution of the halogen by the sulfur of the thioamide, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to yield the thiazole ring. youtube.com

Variations of this fundamental pathway exist. For example, 5-aminothiazoles can be synthesized through the cyclization of α-aminonitriles with reagents containing a C-S fragment. researchgate.net Another approach involves the reaction of acylaminocarbonyl compounds with phosphorus pentasulfide. researchgate.net

Recent methodologies have also explored metal-free synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids. This process involves carboxylic acid activation with thionyl chloride, followed by an intramolecular cyclization and in situ deoxygenation. nih.gov The cyclization of intermediates is a common theme in the synthesis of various fused thiazole systems as well.

Mechanisms of Biological Action of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and microbiology. Their biological effects are mediated through specific interactions with cellular components and pathways.

Cellular and Molecular Mechanisms of Anticancer Activity (e.g., Cell Cycle Arrest, Apoptosis, Signaling Pathway Inhibition)

Thiazole derivatives have been extensively investigated for their anticancer properties, which are often exerted through the induction of cell cycle arrest and apoptosis, as well as the inhibition of key signaling pathways. chemicalbook.com

Cell Cycle Arrest: Several studies have shown that thiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For example, certain novel 1,3,4-thiadiazole (B1197879) derivatives have been found to arrest breast cancer cells at the G2/M phase, potentially through the inhibition of cyclin-dependent kinase 1 (CDK1). researchgate.net Another study on thiazole derivatives demonstrated cell cycle arrest at the G1 phase in ovarian cancer cells. dntb.gov.uafrontiersin.org One particular thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com

Apoptosis: The induction of programmed cell death, or apoptosis, is a primary mechanism by which thiazole derivatives exhibit their anticancer effects. This is often characterized by the activation of caspases and alterations in the expression of pro-apoptotic and anti-apoptotic proteins. For instance, some bis-thiazole derivatives have been shown to induce apoptosis in ovarian cancer cells by upregulating pro-apoptotic genes like Bax and downregulating the anti-apoptotic gene Bcl-2, indicating a mitochondrial-dependent apoptosis pathway. dntb.gov.uafrontiersin.org Another thiazole derivative was found to significantly increase early and late apoptosis in MCF-7 cells. mdpi.com

The following table summarizes the apoptotic effects of selected thiazole derivatives on different cancer cell lines.

CompoundCancer Cell LineApoptotic EffectReference
Compound 5f KF-28 (Ovarian Cancer)82.76% apoptotic cell death dntb.gov.uafrontiersin.org
Compound 18c HepG2 (Liver Cancer)63.6-fold increase in death rate dntb.gov.ua
Compound 4c MCF-7 (Breast Cancer)Increased early apoptosis to 22.39% and late apoptosis to 9.51% mdpi.com

Signaling Pathway Inhibition: Thiazole derivatives can also interfere with specific signaling pathways that are crucial for cancer cell growth and survival. For example, some bis-thiazole derivatives have shown potential for Pim-1 kinase inhibition. dntb.gov.ua Pim-1 kinase is involved in cell proliferation and survival, and its inhibition can lead to reduced cancer cell viability. Other studies have investigated the potential of thiazole derivatives to inhibit tubulin polymerization, a critical process in cell division. nih.gov

Antimicrobial Mechanisms

The thiazole nucleus is a component of many compounds with antimicrobial properties. researchgate.net The exact mechanisms of action can vary, but they often involve the disruption of essential cellular processes in microorganisms. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their interaction with and disruption of microbial cell membranes. mdpi.com

The antimicrobial activity of thiazole derivatives has been demonstrated against a range of bacterial and fungal strains. researchgate.netresearchgate.netmdpi.com For instance, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown efficacy against resistant bacterial strains like MRSA. mdpi.com The introduction of different substituents onto the thiazole ring can significantly influence the antimicrobial potency and spectrum of activity. mdpi.com While the precise molecular targets are not always fully elucidated, the broad-spectrum activity of many thiazole derivatives suggests that they may act on multiple targets or fundamental cellular processes.

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of selected thiazole derivatives against resistant bacterial strains.

Bacterial StrainMIC (μM)MBC (μM)Reference
MRSA29.8–433.559.6–867.0 mdpi.com
Escherichia coli (resistant)29.8–433.559.6–867.0 mdpi.com
Pseudomonas aeruginosa (resistant)29.8–433.559.6–867.0 mdpi.com

Enzyme Inhibition Mechanisms and Binding Modes

Derivatives incorporating the thiazole scaffold have been investigated as inhibitors for a variety of enzymes, demonstrating diverse mechanisms of action and binding modes. The specific interactions depend heavily on the enzyme target and the other functional groups attached to the thiazole core.

One common mechanism is competitive inhibition, where the thiazole-containing molecule binds to the active site of the enzyme, preventing the natural substrate from binding. For example, in studies targeting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, certain thiazolylhydrazone derivatives have shown significant inhibitory activity. nih.gov Molecular docking simulations revealed that the thiazole ring can form π-π interactions with aromatic residues like tryptophan (Trp86, Trp286) and tyrosine (Tyr341) within the enzyme's active site. nih.gov

In other cases, a mixed type of inhibition is observed, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This indicates that the molecule may bind to an allosteric site in addition to or instead of the active site, leading to a conformational change that reduces the enzyme's efficacy. nih.gov

Thiazole derivatives have also been developed as potent inhibitors of other enzyme classes, such as kinases and cyclooxygenases (COX). For instance, certain thiazole compounds act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, two kinases implicated in cancer progression. nih.gov Similarly, novel thiazole carboxamides have been identified as inhibitors of COX-1 and COX-2 enzymes, which are involved in inflammation. acs.org The binding within these targets often involves a combination of hydrophobic interactions and hydrogen bonds. For example, the sulfur atom of the thiazole ring can form noncovalent bonds with amino acid residues like asparagine, while the aromatic nature of the ring facilitates arene-H bonds with residues such as leucine, enhancing the stability of the ligand-receptor complex. acs.org

Some thiazole derivatives have shown remarkable activity as tubulin polymerization inhibitors, a key mechanism for anticancer agents. acs.orgresearchgate.net These compounds bind to the colchicine-binding site of tubulin, disrupting microtubule formation and leading to cell cycle arrest. acs.org The potency of these inhibitors is often linked to substituents on the thiazole ring, such as trimethoxyphenyl groups, which enhance binding affinity. acs.orgresearchgate.net

DNA Cleavage Activity

The thiazole moiety is a structural component in various compounds that exhibit DNA cleavage activity. nih.gov The mechanism of cleavage can be either hydrolytic or oxidative. researchgate.netsciepub.com

In some instances, thiazole-based compounds act as artificial nucleases, cleaving the phosphodiester backbone of DNA. researchgate.net Gel electrophoresis studies have shown that certain thiazole derivatives can convert supercoiled plasmid DNA (Form I) into relaxed circular (Form II) and linear forms (Form III), indicating strand scission. researchgate.net This cleavage is often proposed to occur through a hydrolytic pathway, involving the cleavage of the phosphodiester bond. researchgate.net

The nuclease activity of some thiazole derivatives can be significantly enhanced by photoactivation. nih.gov For example, novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives showed weak nuclease activity in the dark but became much more effective at cleaving pBR322 plasmid DNA upon irradiation with UV-A light (365 nm). nih.gov The mechanism for this photo-enhanced cleavage involves the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) free radicals. nih.gov

The interaction with DNA is a prerequisite for cleavage. Studies on the binding properties of these compounds indicate that they can interact with DNA, with some showing a preference for minor groove binding. nih.govresearchgate.net The binding affinity, represented by the intrinsic binding constant (Kb), for some thiazole-cyanoacrylamide derivatives with Calf Thymus DNA (CT-DNA) was found to be in the order of 104 M-1, suggesting a partial intercalation mode of binding. nih.gov

Computational Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, are crucial tools for elucidating the mechanisms of action for thiazole-containing compounds at an atomic level.

Reaction Pathway Analysis using DFT

Density Functional Theory (DFT) is widely used to study the electronic structure, geometry, and reactivity of thiazole derivatives. nih.govasianpubs.orgeurjchem.commdpi.com These studies provide insights into the stability and molecular reactivity of the compounds by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govasianpubs.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.govasianpubs.org

DFT calculations have been employed to support proposed reaction pathways for the synthesis of complex molecules containing a thiazole ring. For instance, in the synthesis of pyrazole-4-carbonitrile derivatives catalyzed by thiazole-Pd(II) complexes, DFT was used to optimize the geometry of proposed intermediates and conformers along the reaction pathway, confirming the logical steps of the catalytic mechanism. acs.org

Furthermore, DFT analysis helps in understanding the electronic properties that influence biological activity. By calculating parameters like electronegativity, chemical potential, and global hardness, researchers can predict the general characteristics and potential toxicity of newly synthesized thiazole derivatives. mdpi.com For example, analysis of N′-(arylidene)-2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides showed that a smaller HOMO-LUMO energy gap correlated with a substantial nonlinear optical (NLO) response, indicating greater charge transfer within the molecule. acs.org

Molecular Docking and Binding Energy Calculations

Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. nih.govresearchgate.net This method is extensively applied to thiazole derivatives to understand their interaction modes with various biological targets, including enzymes and DNA, which is crucial for rational drug design. nih.govconnectjournals.com

Docking studies have successfully predicted the binding of thiazole derivatives to the active sites of numerous enzymes implicated in cancer and other diseases. These targets include VEGFR-2, aromatase, EGFR, CDK2, B-cell lymphoma 2 (Bcl-2), and tubulin. mdpi.comacs.org The calculations provide a binding energy score, typically in kcal/mol, which quantifies the stability of the ligand-receptor complex. A more negative binding energy indicates a stronger and more stable interaction. mdpi.comnih.gov For example, a potent thiazole derivative (compound 4c) exhibited a binding energy of -7.91 kcal/mol with the aromatase enzyme. mdpi.com Another study identified a thiazole compound with a binding energy of -9.2 kcal/mol against the Rho6 protein, a target in hepatic cancer. nih.gov

These simulations also reveal the specific molecular interactions that stabilize the complex, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov For instance, docking of a thiazole-piperazine hybrid into the acetylcholinesterase active site showed π-π interactions between the thiazole ring and Trp286 residue. nih.gov In another study, a thiazole derivative targeting EGFR was found to have a binding energy of -21.9889 Kcal/mol. nih.gov

The table below summarizes the binding energies of various thiazole derivatives against different biological targets as determined by molecular docking studies.

Molecular docking has also been used to study the interaction of thiazole compounds with nucleic acids. Derivatives have been docked with DNA dodecamers to assess their binding affinity and mode of interaction, which is relevant to their DNA cleavage activity. researchgate.netconnectjournals.com In one study, a disoindolinyl pyrano[2,3-d]thiazole derivative was docked with a DNA-Topo II complex to investigate its binding patterns as a potential topoisomerase II inhibitor. nih.gov

Advanced Research Techniques and Future Perspectives

Integration of Artificial Intelligence (AI) in Drug Discovery for Thiazol-5-ylmethanamine

Machine learning (ML) and deep learning (DL) have emerged as pivotal technologies in predictive modeling for drug discovery. mdpi.com These methods are particularly valuable in developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activities. nih.govnih.gov For thiazole (B1198619) derivatives, ML algorithms such as support vector machines, random forests, and decision trees have been successfully employed to build predictive QSAR models for various therapeutic targets, including anticancer and anti-urease activities. nih.govresearchgate.net

These models are trained on datasets of molecules with known activities, enabling them to predict the efficacy of novel, untested compounds. For instance, a study on thiazole derivatives used a dataset of 53 compounds to train various ML models, which then predicted the anticancer activity of new derivatives. nih.gov This approach allows for the high-throughput screening of virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Below is a table summarizing various machine learning models and their applications in the predictive modeling of thiazole derivatives.

Machine Learning ModelApplication in Thiazole ResearchPredicted PropertyReference
Multiple Linear RegressionQSAR modeling of thiazole derivativesAnticancer activity nih.gov
Support Vector MachineClassification of thiazole compoundsAnticancer activity nih.gov
Partial Least Square RegressionQSAR modelingAnticancer activity nih.gov
Random ForestPrediction of drug-drug interactionsDDI types for histamine (B1213489) antagonists mdpi.com
Decision TreeADME properties predictionDrug-likeness mdpi.com
Naive BayesClassification of bioactive compoundsADME properties mdpi.com
XGBoostPrediction of drug-drug interactionsDDI types mdpi.com

Generative models represent a paradigm shift in de novo drug design, which is the creation of novel molecular structures from scratch. researchgate.net Techniques such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs) can learn the underlying patterns in large datasets of chemical structures and generate new molecules with desired properties. peng-lab.orgnih.govmdpi.com

Starting with the this compound scaffold, generative models can be employed to explore the vast chemical space and design novel derivatives with optimized characteristics. peng-lab.orgnih.gov For example, an RNN can be trained on a library of known bioactive thiazoles and then used to generate new, valid SMILES strings representing molecules with potentially improved potency, selectivity, or pharmacokinetic profiles. peng-lab.org This approach not only expands the accessible chemical space but also accelerates the lead optimization process by suggesting novel structural modifications that may not be intuitively obvious to a medicinal chemist.

While the predictive power of AI models is immense, their "black box" nature can be a limitation in scientific research, where understanding the underlying reasoning is crucial. github.io Explainable AI (XAI) is an emerging field that aims to make the decisions of AI models more transparent and interpretable. arxiv.orgnih.gov Techniques like Local Interpretable Model-agnostic Explanations (LIME) and Shapley Additive exPlanations (SHAP) can be used to understand which structural features of a molecule are most important for its predicted activity. kyushu-u.ac.jpdiva-portal.org

In the context of this compound, XAI can be applied to QSAR models to highlight the specific substructures or physicochemical properties that contribute most significantly to the predicted biological effect. github.io This information can provide chemists with actionable insights for rational drug design, helping them to understand the structure-activity relationships and make more informed decisions in the lead optimization process. kyushu-u.ac.jp

Applications in Materials Science

The unique chemical structure of the thiazole ring also lends itself to applications beyond medicine, particularly in the field of materials science. While specific research into the material science applications of this compound is still emerging, the properties of related thiazole-containing compounds suggest several promising avenues of investigation.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. nih.govrsc.org This property is the opposite of the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorescent dyes. AIE-active materials have found applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. mdpi.com

While this compound itself has not been extensively studied for AIE, the benzothiazole (B30560) core, a related structure, is a known chromophore that can exhibit AIE. nih.gov The aggregation of benzothiazole derivatives can restrict intramolecular rotations, which are non-radiative decay pathways, thus leading to enhanced fluorescence emission in the aggregated state. nih.gov Research into whether this compound or its derivatives can be engineered to exhibit AIE could open up new applications in optoelectronics and sensing.

Use as Building Blocks in Functional Materials

This compound and its derivatives are recognized as versatile heterocyclic building blocks in the synthesis of a wide array of functional materials. The inherent structural features of the thiazole ring—a planar, electron-deficient system—combined with the reactive primary amine of the methanamine group at the C5 position, provide a scaffold ripe for chemical modification and polymerization. researchgate.netacs.org These characteristics are leveraged to construct larger, conjugated systems with tailored electronic and photophysical properties for applications in organic electronics. semanticscholar.org

Derivatives of thiazole are integral components in the design of organic semiconductors, finding use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netacs.orgresearchgate.net Specifically, thiazolo[5,4-d]thiazole (B1587360) (TzTz) derivatives, which can be synthesized from precursors like this compound, are prized for their rigid, coplanar structure that facilitates efficient intermolecular π–π stacking. researchgate.netacs.org This structural arrangement is crucial for charge transport in semiconductor materials. The electron-deficient nature of the thiazole ring makes these materials suitable as n-type semiconductors or as acceptor units in donor-acceptor (D–A) type architectures for photovoltaic applications. researchgate.netresearchgate.net

The synthesis of these materials often involves condensation reactions or cross-coupling strategies where the thiazole moiety is linked with various aromatic or heteroaromatic units. researchgate.netmdpi.com By carefully selecting the building blocks, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing the material's performance in electronic devices. acs.orgresearchgate.net For instance, small molecule donors incorporating a thiazolothiazole acceptor unit and a triphenylamine (B166846) donor unit have been synthesized for use in OSCs, achieving notable power conversion efficiencies. researchgate.net

Interactive Data Table: Functional Materials Derived from Thiazole Building Blocks

Material Class Thiazole-Based Unit Synthetic Approach Target Application Key Property
Organic Semiconductors Thiazolo[5,4-d]thiazole Condensation of dithiooxamide (B146897) with aromatic aldehydes Organic Solar Cells (OSCs), OFETs Rigid, planar structure for efficient π–π overlap researchgate.netacs.org
Donor-Acceptor Polymers 2,5-bis(thiophen-2-yl)thiazolo[5,4-d]thiazole Palladium or copper-catalyzed cross-coupling reactions Organic Photovoltaics (OPVs) Tunable HOMO/LUMO levels for charge separation researchgate.netmdpi.com
Hole-Selective Layers Donor-substituted Thiazolothiazole derivatives Condensation with monoformyl precursors Perovskite Solar Cells (PSCs) High hole mobility and suitable ionization potential acs.org
Porous Organic Polymers (POPs) Thiazolothiazole-linked AIEgens Metal-free one-step condensation Solid-State Emitters Aggregation-Induced Emission (AIE) rsc.org

Environmental and Ecotoxicological Considerations

The increasing use of thiazole-containing compounds in pharmaceuticals, agrochemicals, and industrial processes necessitates an understanding of their environmental fate and ecotoxicological impact. nih.gov Thiazole derivatives have been detected in various aquatic environments, highlighting their potential persistence and mobility. nih.gov

The environmental degradation of the thiazole ring can proceed through several pathways, primarily driven by photochemical and biological processes.

Photodegradation : Exposure to ultraviolet (UV) radiation is a significant driver of thiazole degradation. Studies on various thiazole derivatives show that UV irradiation can induce fragmentation of the heterocyclic ring. mdpi.com A common mechanism involves the cleavage of the C–S bonds (either S1–C2 or S1–C5) and subsequent C–N bond scission, leading to the formation of smaller, often volatile molecules. mdpi.com For instance, the photodissociation of thiazole can produce species such as C₂H₂S⁺, CHS⁺, and CH₂N⁺. mdpi.com In some cases, photodegradation proceeds via reaction with singlet oxygen in a [4+2] Diels-Alder type cycloaddition, forming an unstable endoperoxide that rearranges into different products. researchgate.net Carboxylated thiazoles may undergo decarboxylation upon UV exposure. mdpi.com

Enzymatic and Biotic Degradation : Microorganisms and enzymes play a role in the breakdown of thiazole pollutants. Bioremediation approaches utilize bacteria, fungi, and yeasts to metabolize organic compounds. researchgate.net Specific enzymes, such as peroxidases (e.g., chloroperoxidase), can effectively degrade thiazole structures. nih.gov Enzymatic degradation pathways can differ significantly from purely chemical oxidation. For example, the enzymatic degradation of the model thiazole pollutant thioflavin T by chloroperoxidase produced a different set of intermediates compared to degradation by a UV/H₂O₂ advanced oxidation process. nih.gov The enzymatic process can involve reactions like chlorination (if halide ions are present) and demethylation. nih.gov

Thiazole-containing compounds are found in a range of products that can enter the environment, including fungicides, vulcanization accelerators, and corrosion inhibitors. nih.govnih.gov Their presence in municipal wastewater and other aquatic systems is a growing concern. nih.govnih.gov The removal of benzothiazoles in conventional biological wastewater treatment plants appears to be limited, suggesting they can persist and be discharged into receiving waters. nih.gov

Phytotoxicity studies have been conducted to assess the environmental risk of these compounds and their degradation byproducts. Research on thioflavin T showed that the parent compound had a significant toxic effect on Lactuca sativa seeds, causing a dramatic decrease in root length. nih.gov While treatment processes can reduce the concentration of the parent compound, the resulting mixture of intermediates may still exhibit toxicity. nih.gov Interestingly, in one comparative study, the enzymatic degradation of a thiazole pollutant resulted in a solution that was significantly less toxic than the solution treated by an advanced oxidation process, indicating that the degradation pathway heavily influences the final ecotoxicological profile. nih.gov

Interactive Data Table: Environmental Degradation of Thiazole Compounds

Degradation Type Process/Agent Mechanism Key Intermediates / Products Reference
Photodegradation UV Radiation Cleavage of C–S and C–N bonds in the thiazole ring. mdpi.com Isocyano compounds, smaller ionic species (C₂H₂S⁺). mdpi.com mdpi.com
Photodegradation Visible Light / Singlet Oxygen [4+2] Diels-Alder cycloaddition forming an unstable endoperoxide. researchgate.net Rearranged amide structures (e.g., 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide). researchgate.net researchgate.net
Enzymatic Degradation Chloroperoxidase (CPO) + H₂O₂ Heme-iron oxyradical attack, potential chlorination. nih.gov Chlorinated and demethylated forms of the parent compound. nih.gov nih.gov
Advanced Oxidation UV + H₂O₂ Attack by hydroxyl radicals (•OH). nih.gov Oxidized and fragmented species. nih.gov nih.gov

Emerging Analytical Techniques for this compound

The accurate detection and characterization of this compound, its derivatives, and its potential environmental byproducts rely on sophisticated analytical methodologies. Modern techniques focus on achieving high separation efficiency, sensitivity, and definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of thiazole derivatives. mdpi.com Advanced HPLC methods are employed to resolve complex mixtures, including isomeric and chiral compounds.

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode used for thiazole analysis. Separations are typically performed on columns with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions. researchgate.net This technique is robust for quantifying thiazole-based thioamides and other derivatives in various matrices. researchgate.net

Chiral HPLC : As many biologically active thiazole derivatives are chiral, separating enantiomers is critical. unife.it Chiral HPLC uses specialized chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their separation. mdpi.comunife.it CSPs based on polysaccharides (e.g., amylose (B160209) derivatives) or macrocyclic glycopeptides have proven effective for the enantioseparation of novel chiral thiazole compounds. unife.it The choice of mobile phase—whether normal phase, polar organic, or reversed phase—is crucial for achieving optimal resolution. unife.it

To achieve unambiguous identification and structural characterization, chromatography is often coupled directly (hyphenated) with powerful spectroscopic detectors. taylorandfrancis.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful combination for analyzing thiazole compounds in complex samples like wastewater or biological fluids. nih.govnih.gov LC separates the components of the mixture, which are then ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer to determine their mass-to-charge ratio. nih.gov This provides molecular weight information for each separated compound. mdpi.commdpi.com

Tandem Mass Spectrometry (LC-MS/MS) : For even greater certainty in identification, tandem MS is used. In this technique, a specific ion from the first mass analysis is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, making it invaluable for identifying unknown degradation products, metabolites, or synthesized derivatives without needing a reference standard. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : For definitive structural elucidation of novel compounds or unknown metabolites, LC can be hyphenated with NMR spectroscopy. researchgate.net After chromatographic separation, the analyte flows into an NMR flow cell, where spectra (e.g., ¹H NMR, ¹³C NMR) are acquired. researchgate.netresearchgate.net This technique provides detailed information about the compound's carbon-hydrogen framework, allowing for the complete determination of its chemical structure. researchgate.netmdpi.com It has been successfully used to confirm the structures of thiazole photo-degradation products. researchgate.net

Interactive Data Table: Analytical Techniques for Thiazole Derivatives

Technique Principle Application for Thiazole Compounds Information Obtained
Advanced Chromatography
Reversed-Phase HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase. researchgate.net Quantification of thiazole derivatives in environmental and biological samples. researchgate.net Retention time, concentration.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. unife.it Separation of racemic mixtures of chiral thiazole drugs and intermediates. unife.it Enantiomeric purity, resolution of stereoisomers.
Hyphenated Methods
LC-MS HPLC separation followed by mass analysis. nih.gov Detection and quantification of benzothiazoles in wastewater; molecular weight determination of new derivatives. nih.govmdpi.com Molecular weight, purity, concentration.
LC-MS/MS HPLC separation followed by fragmentation of selected ions and mass analysis of fragments. nih.govresearchgate.net Structural identification of unknown degradation products and metabolites. nih.govresearchgate.net Molecular weight, structural fingerprint (fragmentation pattern).
LC-NMR HPLC separation followed by NMR spectroscopy. researchgate.net Definitive structural elucidation of novel synthesized compounds or major unknown impurities. researchgate.net Detailed molecular structure (C-H framework, connectivity). researchgate.net

Interdisciplinary Research Synergies

The exploration of this compound and its derivatives has transcended traditional scientific boundaries, fostering a collaborative environment where expertise from various fields converges to accelerate discovery.

Collaboration with Biology, Pharmacology, and Materials Science

The intrinsic biological activity of the thiazole ring, a core component of this compound, has made it a focal point for pharmacologists and biologists. Thiazole derivatives have demonstrated a broad spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. mdpi.comnih.gov This has naturally led to strong collaborations between synthetic chemists, who design and create novel this compound-based compounds, and life scientists, who evaluate their biological efficacy.

In the field of oncology, researchers have synthesized and tested a variety of this compound derivatives for their potential as anticancer agents. For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been evaluated for their activity against lung, liver, and colon cancer cell lines. mdpi.com Similarly, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives have been identified as potent anticancer agents through the inhibition of the ROR1 receptor. nih.gov These studies showcase a typical workflow where chemists synthesize compounds that are then passed to biologists for in vitro screening against various cancer cell lines, such as A-549, Bel7402, and HCT-8. mdpi.comresearchgate.net Further pharmacological investigation then delves into the mechanism of action, as seen in studies on newly synthesized thiazole derivatives that induce apoptosis and cell cycle arrest in breast cancer (MCF-7) and liver cancer (HepG2) cells. mdpi.com

The antimicrobial potential of this compound derivatives is another significant area of interdisciplinary research. The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and thiazole-based compounds have shown considerable promise. mdpi.comnih.govnih.gov Research has demonstrated that the incorporation of more than one thiazole ring can enhance therapeutic activities. nih.gov For example, novel series of compounds containing di-, tri-, and tetrathiazole moieties, synthesized from a 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one precursor, have displayed high activity against various bacteria and fungi, in some cases exceeding the efficacy of standard antibiotics. nih.gov The evaluation of these compounds against resistant strains like MRSA further highlights the collaborative efforts to address urgent clinical needs. researchgate.net

Beyond the biomedical sphere, the thiazole moiety is also finding applications in materials science. The unique electronic properties of the thiazole ring make it a valuable component in the development of advanced materials. While direct applications of this compound in this area are still emerging, the broader family of thiazole-containing polymers is being explored for various uses. These interdisciplinary collaborations are crucial for translating fundamental chemical properties into tangible technological advancements.

Translational Research and Clinical Development Potential

The promising preclinical data from biological and pharmacological studies are driving the translational research of this compound derivatives, with the ultimate goal of clinical application. The journey from a promising compound in the lab to a therapeutic drug is long and complex, requiring a seamless integration of medicinal chemistry, pharmacology, and clinical science.

Currently, a number of thiazole derivatives are undergoing clinical trials for various diseases, underscoring the therapeutic potential of this class of compounds. researchgate.net The diverse biological activities of thiazole derivatives, including their role as anticancer and antimicrobial agents, position them as strong candidates for further development. nih.govresearchgate.net

The anticancer potential of this compound derivatives is a significant focus of translational efforts. The ability of these compounds to induce apoptosis and inhibit key signaling pathways in cancer cells provides a strong rationale for their clinical development. mdpi.comresearchgate.net For a this compound-based compound to progress to clinical trials, it must undergo rigorous preclinical evaluation, including pharmacokinetic and toxicological studies, to ensure its safety and efficacy.

Similarly, the potent antimicrobial activity of this compound derivatives against drug-resistant pathogens makes them attractive candidates for addressing the global challenge of antibiotic resistance. nih.govmdpi.comnih.gov The development of new antimicrobial drugs is a critical public health priority, and the unique mechanisms of action of some thiazole-based compounds could provide a valuable new tool in the fight against infectious diseases.

The path to clinical translation involves optimizing the lead compounds to improve their pharmacological properties, developing scalable synthetic routes, and conducting comprehensive preclinical testing. This multifaceted process relies heavily on the continued collaboration between academic researchers and the pharmaceutical industry to navigate the regulatory landscape and bring these promising therapies to patients.

Below is a table summarizing the biological activities of selected Thiazole derivatives, highlighting their potential for clinical development.

Compound ClassBiological ActivityInvestigated UseReference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamidesAnticancerLung, Liver, and Colon Cancer mdpi.comresearchgate.net
3-(2-aminobenzo[d]thiazol-5-yl) benzamidesAnticancer (ROR1 inhibition)Non-small cell lung cancer nih.gov
Di-, tri-, and tetrathiazole derivativesAntimicrobialBacterial and Fungal Infections nih.gov
5-methylthiazole based thiazolidinonesAntimicrobialResistant Bacterial Strains mdpi.com
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesAnticancer (VEGFR-2 inhibition)Breast and Liver Cancer mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Thiazol-5-ylmethanamine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Utilize nucleophilic substitution or condensation reactions starting from thiazole precursors. For example, chloromethyl intermediates (e.g., 4-(chloromethyl)thiazole derivatives) can react with ammonia or methylamine under controlled pH and temperature (e.g., 40–60°C in ethanol/water mixtures). Monitoring reaction progress via TLC or HPLC ensures purity, while recrystallization or column chromatography refines the product .
  • Optimization : Adjust stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., triethylamine for acid scavenging) to suppress side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns on the thiazole ring (e.g., distinguishing C-2 vs. C-5 positions via coupling constants and chemical shifts) .
  • GC-MS : Validate molecular weight and fragmentation patterns, especially for volatile derivatives .
  • IR Spectroscopy : Identify functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹) .

Q. How can researchers validate the purity of this compound derivatives for pharmacological assays?

  • Analytical Workflow :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
  • Elemental Analysis : Confirm C/H/N/S ratios to detect residual solvents or incomplete reactions .
  • Melting Point Consistency : Compare experimental values with literature data to assess crystallinity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory bioactivity data for this compound derivatives in therapeutic studies?

  • Approach :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
  • Kinetic Studies : Measure binding affinity (e.g., SPR or ITC) to distinguish direct target engagement from off-target interactions .
  • Meta-Analysis : Cross-reference published SAR data to identify structural motifs linked to variability (e.g., substituent effects on thiazole’s C-4 position) .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity for kinase inhibition?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., EGFR or CDK2 kinases) .
  • MD Simulations : Assess conformational stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with low RMSD values .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with IC₅₀ data to refine substituent choices .

Q. What experimental controls are critical when investigating this compound’s role in modulating oxidative stress pathways?

  • Critical Controls :

  • ROS Scavengers : Include N-acetylcysteine or Tempol to confirm specificity of ROS-mediated effects .
  • Knockout Models : Use CRISPR/Cas9-edited cell lines (e.g., Nrf2⁻/⁻) to validate pathway dependency .
  • Isothermal Titration Calorimetry (ITC) : Verify direct interaction with redox regulators like Keap1 .

Q. How can green chemistry principles be applied to synthesize this compound derivatives sustainably?

  • Innovations :

  • Solvent-Free Reactions : Employ Eaton’s reagent (P₂O₅/MeSO₃H) for Friedel-Crafts acylations, reducing waste .
  • Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 30 min vs. 24 hr) while maintaining yields >85% .
  • Biocatalysis : Explore lipases or transaminases for enantioselective amination of thiazole intermediates .

Q. What are the challenges in functionalizing the thiazole ring’s C-5 position without destabilizing the methanamine moiety?

  • Solutions :

  • Protecting Groups : Use Boc or Fmoc for NH₂ protection during halogenation or cross-coupling (e.g., Suzuki-Miyaura) .
  • Low-Temperature Conditions : Perform lithiation at −78°C to prevent ring-opening side reactions .
  • Post-Functionalization Analysis : Monitor ring integrity via ¹H NMR (e.g., absence of thiazoline byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazol-5-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Thiazol-5-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.